N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with an acylating agent to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential biological activity can be explored. The thieno[3,2-d]pyrimidine core is known for its activity against various biological targets, making this compound a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound can be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is likely related to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: Unique due to its specific substitution pattern and functional groups.
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar cores but different substituents.
Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a biologically active core with functional groups that enhance its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S2/c1-13-3-6-15(7-4-13)26-21(28)20-16(9-10-30-20)25-22(26)31-12-19(27)24-17-11-14(23)5-8-18(17)29-2/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYGJCWRTUUHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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